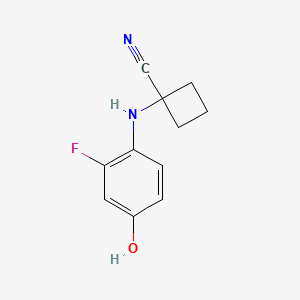

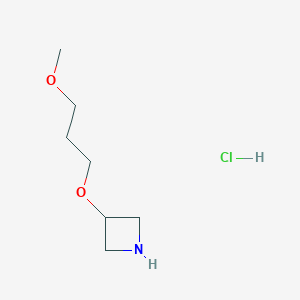

![molecular formula C12H17NO2S B1469471 Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate CAS No. 1335140-16-3](/img/structure/B1469471.png)

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate

Übersicht

Beschreibung

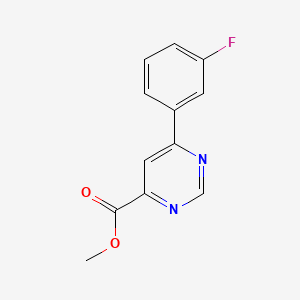

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 . It’s also known as Propanoic acid, 2-[(3-aminophenyl)thio]-2-methyl-, ethyl ester .

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate, such as thioxopyrimidines and their condensed analogs, often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate consists of a propanoic acid backbone with a 3-aminophenylthio group and a methyl group attached to the second carbon atom. An ethyl ester group is also attached to the carboxyl group of the propanoic acid backbone .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate are not available in the retrieved data, compounds with similar structures, such as 2-aminothiazoles, have been studied extensively. These compounds have been found to participate in a variety of reactions, including Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Transformation into Ethyl 2-Aminopropenoate: Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate is transformed into ethyl 2-aminopropenoate with 3-phenylthio or 3-ethoxy substituent upon treatment with thiophenol or sodium (or lithium) ethoxide in ethanol. This process was explored in the synthesis and reaction with nucleophiles, indicating the compound's versatility in organic synthesis (Kakimoto et al., 1982).

Crystal Structure and Interactions

- Study of Molecular Interactions: Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates unusual N⋯π and O⋯π interactions, contributing to a deeper understanding of crystal packing and molecular interactions. Such insights are crucial in materials science and drug design (Zhang et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition Properties: Derivatives of ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate exhibit significant corrosion inhibition efficiency. This is particularly true for Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, which has been studied for its efficiency in preventing corrosion of metals in acidic environments, a crucial application in industrial chemistry (Djenane et al., 2019).

Industrial Applications

- Applications in Industry: Certain derivatives synthesized from ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate, such as thio-1,3,4-oxadiazol-2-yl derivatives, have industrial applications. These compounds have been studied for their chemical structure, thermal stability, and potential use in photoelectronic devices (Shafi et al., 2021).

Potential Antimicrobial Properties

- Antimicrobial Activity of Derivatives: Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to the compound , show promising antimicrobial properties. These properties indicate potential applications in pharmaceuticals and healthcare (Prasad et al., 2017).

Zukünftige Richtungen

The future directions for research on Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate and similar compounds could involve further exploration of their diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . Additionally, the development of new effective methods for their synthesis could be a promising area of research .

Eigenschaften

IUPAC Name |

ethyl 2-(3-aminophenyl)sulfanyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTIMFAYIFZFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

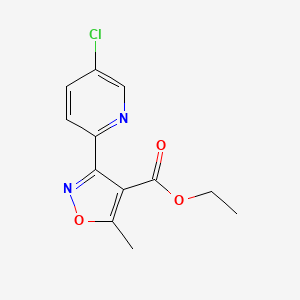

![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)

![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)